Methyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
Overview
Description
“Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate” is a chemical compound that is part of the pyrrolidine class . Pyrrolidines are five-membered nitrogen heterocycles that are widely used by medicinal chemists to create compounds for the treatment of human diseases . This compound is also known as “Methyl 1-Boc-pyrrolidine-3-carboxylate” and is described as a useful research chemical .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate” is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is a saturated scaffold, and its non-planarity allows for increased three-dimensional coverage . The molecule also contains a Boc-amino group and a carboxylate group .Chemical Reactions Analysis
Pyrrolidine compounds, including “Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate”, can undergo various chemical reactions . These reactions can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical and Chemical Properties Analysis
“Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate” has a molecular weight of 244.29 g/mol. It also has a molecular formula of C11H20N2O4 . Other physical and chemical properties were not explicitly mentioned in the search results.Scientific Research Applications
1. Novel Approaches in Heterocyclic Chemistry
Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate plays a significant role in the development of new methods for synthesizing heterocyclic compounds. Gabriele et al. (2012) demonstrated its use in the palladium iodide-catalyzed carbonylative approach to synthesize functionalized pyrrole derivatives (Gabriele et al., 2012). Similarly, Rossi et al. (2007) explored its application in divergent and solvent-dependent reactions, leading to the synthesis of various 1-amino-pyrroles and other heterocycles (Rossi et al., 2007).
2. Synthesis of Enantiopure Compounds
The compound is also crucial in synthesizing enantiopure molecules. Dietrich and Lubell (2003) utilized it in the synthesis of enantiopure pyrrolizidinone amino acid, which can serve as rigid dipeptide surrogates in biologically active peptides (Dietrich & Lubell, 2003). Additionally, Rao et al. (2007) synthesized enantiopure C6-functionalized pyrrolizidinone amino acids using this compound, highlighting its potential in creating constrained dipeptide mimics (Rao et al., 2007).
3. Antibacterial Activity Research
In the field of antibacterial research, Ohtake et al. (1997) explored the synthesis and antibacterial activity of carbapenems using derivatives of Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate (Ohtake et al., 1997).
4. Development of Heterocyclic Amino Acids
Matulevičiūtė et al. (2021) contributed to the development of novel heterocyclic amino acids, emphasizing the compound's role in synthesizing methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, useful as chiral building blocks (Matulevičiūtė et al., 2021).
5. Exploration of Peptide Conformation-Activity Relationships
In the exploration of peptide conformation-activity relationships, Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate has shown utility. Spencer et al. (2009) used it in a comparative study of coupling reactions involving hindered peptides, demonstrating its application in modern synthetic methods for peptide construction (Spencer et al., 2009).
Safety and Hazards
“Methyl 3-(Boc-amino)pyrrolidine-3-carboxylate” should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(14)16-4)5-6-12-7-11/h12H,5-7H2,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIYIZMTEPXBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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